molecular formula C19H20N4O3S B2924063 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034474-63-8

2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Katalognummer: B2924063
CAS-Nummer: 2034474-63-8
Molekulargewicht: 384.45
InChI-Schlüssel: YKUGAJAUYJEZGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic small molecule designed for research applications in chemical biology and drug discovery. Its structure incorporates privileged heterocyclic scaffolds—a benzoxazole and a dimethylpyrimidine group—linked through a pyrrolidine-containing chain, a design frequently associated with targeting enzymatic and signaling pathways. Similar benzothiazole-containing compounds have demonstrated potent inhibitory effects on critical cellular kinases, such as the c-Jun N-terminal kinase (JNK) pathway, which plays a significant role in stress-induced apoptosis and cellular survival mechanisms . The presence of the pyrrolidine ether linkage suggests potential for influencing molecular conformation and bioavailability. This compound is intended for investigative use in early-stage pharmacological studies, including target validation, mechanism of action studies, and as a lead structure for the development of novel therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12-9-13(2)21-18(20-12)25-14-7-8-23(10-14)17(24)11-27-19-22-15-5-3-4-6-16(15)26-19/h3-6,9,14H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUGAJAUYJEZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CSC3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps:

    Formation of Benzo[d]oxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Thioether Formation: The benzo[d]oxazole is then reacted with a thiol compound to introduce the thioether linkage.

    Pyrrolidine Ring Introduction: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and an appropriate leaving group.

    Final Coupling: The final step involves coupling the intermediate with 4,6-dimethylpyrimidin-2-ol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone bridge can be reduced to an alcohol.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The benzo[d]oxazole moiety could be involved in π-π stacking interactions, while the pyrrolidine ring might enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Heterocycles Substituents Potential Applications
Target Compound: 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone Likely ~C₁₉H₂₁N₄O₃S ~407.5* Benzo[d]oxazole, Pyrrolidine, Pyrimidine 4,6-Dimethylpyrimidin-2-yloxy Kinase inhibition, Antimicrobial
2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)ethanone C₁₉H₂₅N₃OS₃ 407.6 Benzo[d]thiazole, Thiazepane Pyrrolidin-1-ylmethyl Enzyme inhibition, Antiviral
2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone C₁₉H₂₀N₄O₃S 384.5 Benzo[d]oxazole, Piperidine 5-Cyclopropyl-1,3,4-oxadiazole Anticancer, Antibacterial
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido[1,2-α]pyrimidin-4-one C₂₈H₃₁FN₄O₃ 506.6 Benzisoxazole, Piperidine, Pyrido-pyrimidinone Fluoro, Methoxy, Methyl CNS-targeted therapies (e.g., antipsychotics)

*Estimated based on structural similarity to analogs.

Key Structural Comparisons

Heterocyclic Core Variations :

  • The target compound and ’s analog both incorporate benzo[d]oxazole, but the latter substitutes pyrrolidine with piperidine and adds a cyclopropyl-oxadiazole group. Piperidine’s six-membered ring may reduce conformational flexibility compared to pyrrolidine .
  • ’s benzothiazole analog replaces oxygen in benzo[d]oxazole with sulfur, altering electronic properties (e.g., increased lipophilicity) and redox activity .

In contrast, ’s cyclopropyl-oxadiazole introduces rigidity and electronegativity, favoring π-stacking . ’s compound includes a fluorinated benzisoxazole and a pyrido-pyrimidinone core, suggesting CNS penetration and metabolic stability .

Biological Implications :

  • Sulfur-containing analogs (e.g., ) may exhibit improved metabolic stability over oxygenated counterparts due to resistance to oxidative degradation .
  • The dimethylpyrimidine substituent in the target compound could mimic nucleic acid bases, positioning it as a candidate for antimetabolite therapies.

Limitations of Current Data

  • Empirical Data Gaps : Physical properties (e.g., solubility, logP) and bioactivity data for the target compound are unavailable, limiting direct pharmacological comparisons.
  • Crystallographic Insights: SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule crystallography .

Biologische Aktivität

The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a novel derivative of benzoxazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with carbon disulfide and subsequent modifications to introduce various substituents. For the compound , the synthesis involves the incorporation of a pyrrolidine moiety and a dimethylpyrimidine group, enhancing its biological profile.

Biological Activity Overview

Benzoxazole derivatives have been extensively studied for their pharmacological properties, which include:

  • Antimicrobial Activity : Many benzoxazole derivatives exhibit significant antimicrobial effects against various bacterial and fungal strains. For instance, derivatives have shown activity against Bacillus subtilis and Escherichia coli with varying Minimum Inhibitory Concentration (MIC) values .
  • Anticancer Activity : Compounds in this class have demonstrated cytotoxic effects on various cancer cell lines. Studies indicate that certain benzoxazole derivatives can inhibit tumor growth by inducing apoptosis and modulating pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Anti-inflammatory Effects : Research has shown that some benzoxazole derivatives possess anti-inflammatory properties, potentially through inhibition of cyclooxygenase enzymes (COX) involved in inflammatory processes .

The biological activity of 2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone may be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes like COX, leading to reduced production of pro-inflammatory mediators.
  • Modulation of Cell Signaling Pathways : It may affect pathways related to cell proliferation and apoptosis, particularly in cancer cells.
  • Antimicrobial Mechanisms : The compound's structure allows it to penetrate bacterial membranes and interfere with metabolic processes.

Case Studies

Several studies have evaluated the biological activity of benzoxazole derivatives:

  • Antimicrobial Testing :
    • A study assessed the antimicrobial efficacy of various benzoxazole derivatives against E. coli and B. subtilis, revealing that compounds with electron-donating groups exhibited enhanced activity .
  • Cytotoxicity Evaluation :
    • Research demonstrated that certain benzoxazole derivatives showed significant cytotoxicity against solid tumor cell lines, correlating with their ability to induce apoptosis through caspase activation .
  • Anti-inflammatory Action :
    • In vivo studies indicated that specific derivatives reduced paw edema in rat models, suggesting potential therapeutic applications in treating inflammatory diseases .

Data Tables

Compound NameActivity TypeTarget Organism/Cell LineMIC (µg/mL)Reference
Compound AAntimicrobialE. coli25
Compound BAnticancerHeLa CellsIC50 = 15 µM
Compound CAnti-inflammatoryRat Paw Edema ModelN/A

Q & A

Q. Methodological Answer :

  • Reflux Conditions : Use ethanol or DMF/EtOH mixtures under reflux (2–6 hours) for cyclization or condensation steps, as demonstrated in analogous heterocyclic syntheses .
  • Purification : Recrystallization from DMF-EtOH (1:1) or column chromatography with silica gel (eluent: EtOAc/hexane gradients) effectively removes byproducts .
  • Intermediate Validation : Confirm intermediates (e.g., hydrazine derivatives) via LC-MS or 1H NMR^1 \text{H NMR} before proceeding to subsequent steps .

Basic: What analytical techniques are critical for structural confirmation?

Q. Methodological Answer :

  • Spectroscopy : 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} identifies proton environments (e.g., pyrrolidine N-substitution, benzooxazole thioether signals). LC-HRMS provides exact mass confirmation .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions (e.g., π–π stacking in benzothiazole analogs) .
  • HPLC Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity >95% .

Basic: How should researchers design initial biological activity screening assays?

Q. Methodological Answer :

  • Target Selection : Prioritize kinases or enzymes with conserved ATP-binding pockets, given the dimethylpyrimidinyloxy group’s similarity to ATP motifs .
  • In Vitro Assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) or bacterial/fungal growth inhibition models (MIC determination) .
  • Positive Controls : Compare activity to known inhibitors (e.g., staurosporine for kinases) to benchmark potency .

Advanced: How can structure-activity relationship (SAR) studies be systematically conducted?

Q. Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified benzooxazole (e.g., halogenation), pyrimidine (e.g., methyl → ethyl), or pyrrolidine (e.g., stereoisomers) groups .
  • Activity Clustering : Use principal component analysis (PCA) to correlate substituent electronic/hydrophobic parameters (Hammett σ, LogP) with IC50_{50} values .
  • Molecular Docking : Map binding poses using AutoDock Vina against crystallized kinase targets (e.g., PDB: 1A9H) to prioritize synthetic targets .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

  • Assay Standardization : Re-test compounds under uniform conditions (e.g., pH, temperature, cell lines) to eliminate variability .
  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in cell lysates or microsomal incubations .
  • Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan®) to detect unintended kinase interactions .

Advanced: How can crystallographic data inform conformational stability and ligand-target interactions?

Q. Methodological Answer :

  • Crystal Structure Analysis : Resolve dihedral angles between benzooxazole and pyrimidine rings to assess planarity (e.g., deviations <5° indicate π-conjugation) .
  • Intermolecular Forces : Identify non-classical interactions (e.g., C–H···π, π–π stacking at 3.7 Å distances) that stabilize ligand-receptor complexes .
  • Solvent Effects : Compare crystal packing in polar (DMSO) vs. apolar (toluene) solvents to predict solubility-stability trade-offs .

Advanced: What in vitro models best predict metabolic stability?

Q. Methodological Answer :

  • Liver Microsomes : Incubate with human/rat microsomes (NADPH-regenerating system) and monitor parent compound depletion via LC-MS .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., Vivid® assays) to assess drug-drug interaction risks .
  • Half-Life Calculation : Use the intrinsic clearance (CLint_{\text{int}}) formula: CLint=ln(2)t1/2×microsomal proteinKm\text{CL}_{\text{int}} = \frac{\ln(2)}{t_{1/2}} \times \frac{\text{microsomal protein}}{K_m} .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.